molecular formula C7H9Cl2NO2S B1445689 (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride CAS No. 1384424-51-4

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride

Cat. No.: B1445689
CAS No.: 1384424-51-4
M. Wt: 242.12 g/mol
InChI Key: RYLXELDMJXHSRJ-PGMHMLKASA-N
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Description

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is a compound that features a thiophene ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, thiophene derivatives have been shown to interact with enzymes and receptors, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLXELDMJXHSRJ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384424-51-4
Record name 2-Thiophenepropanoic acid, β-amino-5-chloro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384424-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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